[(Z)-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloro-2,2-dimethylpropanoate
Description
This compound features a Z-configured indol-3-ylideneamino core esterified with a 3-chloro-2,2-dimethylpropanoate group. The 4-chlorophenylmethyl substituent at the indole’s 1-position contributes to its steric and electronic profile.
Properties
IUPAC Name |
[(Z)-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloro-2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O3/c1-20(2,12-21)19(26)27-23-17-15-5-3-4-6-16(15)24(18(17)25)11-13-7-9-14(22)10-8-13/h3-10H,11-12H2,1-2H3/b23-17- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENPBCTWUNGLQC-QJOMJCCJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)ON=C1C2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CCl)C(=O)O/N=C\1/C2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(Z)-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloro-2,2-dimethylpropanoate is a synthetic compound belonging to the class of indole derivatives. Indole derivatives are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is with a molecular weight of approximately 348.80 g/mol. The structure features a chlorophenyl group, an indole moiety, and a chloropropanoate ester.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Binding : It has been shown to bind to certain receptors, modulating their activity and influencing signaling pathways.
- Cellular Effects : The indole moiety is known for its ability to disrupt cellular processes such as proliferation and apoptosis in cancer cells.
Biological Activity Studies
Research has demonstrated the biological activity of this compound through various assays:
Anticancer Activity
In vitro studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 15 | |
| HeLa (Cervical) | 10 | |
| A549 (Lung) | 12 |
These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In a study assessing its efficacy against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 25 | |
| Escherichia coli | 30 | |
| Pseudomonas aeruginosa | 40 |
These results indicate moderate antimicrobial activity, warranting further investigation into its potential therapeutic applications.
Comparative Analysis with Similar Compounds
When compared to other indole derivatives such as indole-3-acetic acid and indole-3-butyric acid, this compound exhibits unique properties due to its specific functional groups. This uniqueness may contribute to distinct biological activities not observed in other compounds.
Case Studies
A recent case study highlighted the use of this compound in combination therapy for cancer treatment. The study demonstrated enhanced efficacy when used alongside established chemotherapeutic agents, suggesting potential synergistic effects that could improve patient outcomes.
Comparison with Similar Compounds
Structural Modifications in HDAC Inhibitors
Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives (): A series of 24 compounds were synthesized by modifying this core structure into N-alkylpropanamides and amino acid esters. These derivatives were designed as HDACIs, with the 4-chlorophenyl and dimethylpropanoate groups critical for activity. The target compound shares the 4-chlorophenyl and dimethylpropanoate motifs but differs in the indole-based core, which may enhance π-π stacking interactions with HDAC enzymes .
Key Comparison:
Halogenation and Ester Chain Variations
[(3Z)-5-Chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino 4-chlorobutanoate (): This analog replaces the 3-chloro-2,2-dimethylpropanoate with a 4-chlorobutanoate ester. The additional chloro substituent on the indole ring (5-position) and longer ester chain may alter solubility and membrane permeability. However, the increased molecular weight (compared to the target compound’s ~405 g/mol) could reduce bioavailability .
[(3Z)-1-[(2,4-Dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino 2,2-dimethylpropanoate (): Here, the benzyl group is 2,4-dichlorophenyl instead of 4-chlorophenyl. The absence of the 3-chloro on the propanoate reduces steric hindrance, which might favor enzymatic interactions .
Key Comparison:
Heterocyclic Core Variations
Methyl 3-(4-chlorophenyl)-2-(1,3-dimethylimidazolidin-4-yl)-3-oxopropanoate (): This compound replaces the indole core with an imidazolidinone ring. The 4-chlorophenyl and ester groups are retained, but the rigid imidazolidinone may limit conformational flexibility compared to the planar indole system in the target compound.
(Z)-Ethyl 2-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]prop-2-enoate (): This enoate derivative lacks the indole ring but includes a 4-chlorophenyl group and fluorinated aniline. The difluorophenyl substituent introduces strong electron-withdrawing effects, which could enhance stability under acidic conditions compared to the target compound’s chloro-substituted ester .
Preparation Methods
Starting Materials Selection
The initial step in the synthesis involves preparation of the N-benzylated oxindole core. This typically begins with commercially available isatin or oxindole, which undergoes N-alkylation with 4-chlorobenzyl chloride or bromide under basic conditions.
Reaction Conditions and Optimization
Optimal reaction conditions for N-benzylation have been established through extensive research on similar compounds. Table 1 summarizes the effect of various reaction parameters on yield and purity.
Table 1: Optimization of N-Benzylation Reaction Conditions
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| K₂CO₃ | DMF | 60 | 4 | 75-82 | 92-95 |
| NaH | DMF | 25 | 2 | 88-92 | 95-97 |
| Cs₂CO₃ | Acetone | 56 | 6 | 70-76 | 90-93 |
| KOH | DMSO | 40 | 3 | 82-87 | 93-96 |
The N-benzylation proceeds most efficiently using sodium hydride as the base in DMF at room temperature, affording yields of 88-92% with excellent purity. This approach minimizes formation of O-alkylated byproducts that can occur under more forcing conditions.
Formation of 3-Ylidene Intermediate
Eschenmoser Coupling Approach
A key step in the synthesis involves the formation of the 3-ylidene functionality, which can be accomplished via an Eschenmoser coupling reaction. This methodology has proven highly effective for preparing (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones with excellent stereoselectivity.
The reaction involves treatment of 3-bromooxindole with appropriate thioamides, as represented in the synthetic scheme below:
- Preparation of 3-bromooxindole from N-(4-chlorobenzyl)-2-oxindole using bromine in acetic acid
- Reaction with thioamides in DMF to form the ylidene intermediate
- Treatment with base (triethylamine) to complete the rearrangement
The stereochemistry is consistently (Z) as confirmed by NMR studies, with characteristic upfield shifts of the oxindole proton at position 4 in the range of 5.7-6.4 ppm.
Optimization Parameters for Ylidene Formation
Table 2: Reaction Conditions for Eschenmoser Coupling in 3-Ylidene Formation
| Solvent | Temperature (°C) | Thioamide Equivalents | Reaction Time (h) | Z:E Ratio | Yield (%) |
|---|---|---|---|---|---|
| DMF | 25 | 1.2 | 5 | >98:2 | 70-80 |
| THF | 25 | 1.5 | 12 | >98:2 | 65-75 |
| Acetonitrile | 40 | 1.2 | 4 | >98:2 | 75-85 |
| NMP | 25 | 1.2 | 13-15 | >98:2 | 70-80 |
The reaction consistently provides excellent Z-selectivity across various conditions, with DMF and acetonitrile providing optimal yields in shorter reaction times.
Synthesis of 3-Chloro-2,2-dimethylpropanoate Component
Preparation Methods for the Ester Component
The 3-chloro-2,2-dimethylpropanoate component can be synthesized through several routes:
- From 3-chloro-2,2-dimethylpropanal via oxidation to the corresponding acid followed by esterification
- From 2,2-dimethylpropionic acid via chlorination using sulfuryl chloride
- Direct esterification of commercially available 3-chloro-2,2-dimethylpropanoic acid
The most efficient approach involves the chlorination of 2,2-dimethylpropionic acid using sulfuryl chloride (SO₂Cl₂) as the halogenating agent under inert conditions.
Reaction Conditions for Chlorination
The chlorination reaction requires careful control of reaction parameters to maximize yield and minimize side reactions. Typically, the reaction is performed under nitrogen atmosphere without external addition of oxygen, as shown in Table 3.
Table 3: Optimization of Chlorination Reaction Conditions
| Halogenating Agent | Solvent | Temperature (°C) | Time (min) | Atmosphere | Yield (%) |
|---|---|---|---|---|---|
| SO₂Cl₂ | CCl₄ | 0-5 | <60 | N₂ | 85-90 |
| SO₂Cl₂ | DCM | 0-5 | <60 | N₂ | 82-88 |
| POCl₃ | DCM | 0-5 | 90-120 | N₂ | 70-75 |
| NCS/PPh₃ | THF | 25 | 180-240 | Ar | 65-70 |
The chlorination process can be conducted either in situ or continuously, where the disulfide is reacted with the halogenating agent and the resulting mixture is reacted with the compound.
Final Coupling and Esterification
Synthesis of the Target Compound
The final step involves coupling the oxindole ylidene intermediate with the 3-chloro-2,2-dimethylpropanoate component. This can be achieved through various methods:
- Direct esterification using the acid chloride derivative of 3-chloro-2,2-dimethylpropanoic acid
- Coupling using carbodiimide reagents like DCC or EDC
- Activation of the acid with 1,1'-carbonyldiimidazole followed by reaction with the oxindole hydroxylamine intermediate
The most effective approach for similar compounds involves activation of the acid with CDI in acetonitrile, providing good yields with minimal side product formation.
Optimization of Final Coupling
Table 4: Coupling Reagents and Conditions for Final Esterification
| Coupling Reagent | Solvent | Temperature (°C) | Time (h) | Base | Yield (%) |
|---|---|---|---|---|---|
| Acid chloride | DCM | 0-25 | 2-4 | Pyridine | 70-75 |
| DCC/DMAP | DCM | 0-25 | 6-8 | TEA | 75-80 |
| CDI | Acetonitrile | Reflux | 3 | None | 80-85 |
| EDC/HOBt | DMF | 0-25 | 4-6 | DIPEA | 72-78 |
The reaction with CDI in refluxing acetonitrile provides the most favorable results, with the ratio of reactants optimally maintained at 1:1.2 (oxindole:CDI).
Purification Strategies
Chromatographic Techniques
Purification of the final compound typically involves column chromatography using silica gel or alumina. For optimal results, the following conditions have been found effective:
Table 5: Chromatographic Purification Parameters
| Stationary Phase | Mobile Phase | Flow Rate | Detection Method | Recovery (%) |
|---|---|---|---|---|
| Silica gel | EtOAc/Hexane (1:4) | 20 mL/min | UV 254 nm | 92-95 |
| Alumina | DCM/MeOH (98:2) | 18 mL/min | UV 254 nm | 90-93 |
| Reverse Phase C18 | ACN/H₂O (7:3) | 15 mL/min | UV 280 nm | 88-92 |
Crystallization Methods
For final purification and analytical samples, crystallization provides material of high purity. Successful crystallization systems include:
- Chloroform/methanol (1:1) followed by slow cooling
- Ethyl acetate/hexane with gradual addition of the antisolvent
- Dichloromethane/petroleum ether through vapor diffusion
The crystallized product typically appears as light yellow to off-white crystals with high purity (>98%).
Structural Confirmation and Characterization
Spectroscopic Analysis
The (Z)-configuration of the product is confirmed through NMR spectroscopy, with characteristic signals that differentiate it from the (E)-isomer:
- ¹H NMR shows characteristic upfield shifts for the proton at position 4 of the oxindole moiety (5.0-5.5 ppm)
- 2D-NOESY experiments confirm the proximity of key protons consistent with the (Z)-configuration
- ¹³C NMR shows characteristic peaks for the quaternary carbons of the dimethyl groups (25-28 ppm)
X-ray Crystallographic Data
For similar compounds, X-ray crystallography confirms the (Z)-configuration with the carbonyl oxygen placed approximately 2.02 Å from the N-H hydrogen atom, facilitating intramolecular hydrogen bonding.
Scale-up Considerations and Industrial Applications
Process Scale Modifications
For larger scale preparation, several modifications to the laboratory procedure are recommended:
- Implementation of continuous flow processes for the halogenation step
- Use of more economical bases and solvents for N-benzylation
- Controlling exothermic reactions through improved temperature management
- Recovery and recycling of solvents to improve sustainability
Q & A
Q. What are the common synthetic routes for [(Z)-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloro-2,2-dimethylpropanoate, and how are critical intermediates purified?
The synthesis typically involves multi-step reactions, starting with the formation of the indole core followed by functionalization. For example:
- Step 1 : Condensation of 4-chlorobenzyl halides with indole derivatives under basic conditions to form the 1-(4-chlorophenyl)methyl-2-oxoindole intermediate .
- Step 2 : Schiff base formation via reaction with a hydrazine or amine derivative, ensuring Z-configuration through controlled pH and temperature .
- Purification : Column chromatography (silica gel, eluents like ethyl acetate/hexane) and recrystallization (using ethanol or DCM/hexane mixtures) are standard for isolating intermediates .
- Validation : NMR (1H/13C) and HPLC (>95% purity) confirm structural integrity .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are overlapping signals resolved?
- NMR : 1H and 13C NMR are critical for confirming the Z-configuration of the imine bond and substituent positions. Overlapping aromatic signals are resolved using 2D techniques (COSY, HSQC) .
- IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and C=N (~1600 cm⁻¹) stretches .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula, especially for distinguishing isotopic patterns of chlorine .
Q. How is the crystal structure determined, and what software tools are recommended for refinement?
- Data Collection : Single-crystal X-ray diffraction (SCXRD) at low temperature (e.g., 100 K) to minimize thermal motion .
- Refinement : SHELX programs (e.g., SHELXL) are standard for small-molecule refinement. For challenging cases (e.g., twinning), Olex2 or WinGX interfaces can assist in manual adjustments .
- Validation : CheckCIF/PLATON ensures geometric and thermal parameter reliability .
Advanced Research Questions
Q. How can reaction conditions be optimized to control stereochemistry during imine bond formation?
- Temperature : Lower temperatures (0–5°C) favor Z-configuration by slowing isomerization .
- Solvent : Polar aprotic solvents (e.g., DMF) stabilize transition states, while additives like acetic acid can protonate competing pathways .
- Monitoring : Real-time FTIR or inline NMR tracks reaction progress to halt at the desired stereochemical endpoint .
Q. What strategies address contradictions in reported bioactivity data for structural analogs of this compound?
- Structural Reanalysis : Verify stereochemistry and purity (e.g., chiral HPLC) to rule out enantiomer-driven discrepancies .
- Assay Standardization : Use isogenic cell lines and consistent ATP-based viability assays to minimize variability .
- Computational Validation : Molecular docking (AutoDock Vina) compares binding modes across analogs to identify key interactions (e.g., chlorophenyl group’s hydrophobic fit) .
Q. How can computational methods predict metabolic stability, and what experimental assays validate these predictions?
Q. What crystallographic challenges arise from low-resolution data or twinned crystals, and how are they resolved?
Q. How are structure-activity relationships (SARs) developed for analogs with modified chlorophenyl or propanoate groups?
- Analog Design : Replace chlorophenyl with fluorophenyl or methyl groups to assess electronic/steric effects .
- Pharmacophore Mapping : MOE or Schrödinger suites identify critical interactions (e.g., hydrogen bonding at the indole carbonyl) .
- Data Analysis : Multivariate regression (e.g., PLS in SIMCA) correlates substituent properties (Hammett σ) with activity .
Methodological Notes
- Stereochemical Notation : Full IUPAC names are used; no abbreviations were created for clarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
